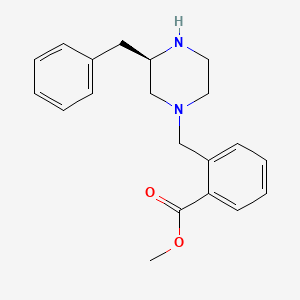
(r)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-benzylpiperazine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Various substitution reactions can modify the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Oxides of the benzyl group.
Reduction Products: Alcohol derivatives.
Substitution Products: Modified piperazine or benzyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various piperazine derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting neurological disorders.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate involves binding to specific molecular targets such as receptors or enzymes. The piperazine ring may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
- ®-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
Uniqueness
- Structural Features : The presence of the benzyl group in ®-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate provides unique steric and electronic properties.
- Pharmacological Profile : Exhibits distinct pharmacological activities compared to its analogs, making it a valuable compound for drug discovery.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-[[(3R)-3-benzylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m1/s1 |
InChI Key |
RUDCOOUVOZDBFS-GOSISDBHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CN2CCN[C@@H](C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















